2-Methyl-2-(4-vinylphenyl)propanoic acid

Vue d'ensemble

Description

“2-Methyl-2-(4-vinylphenyl)propanoic acid” is a chemical compound with the CAS Number: 1256584-72-1 . It has a molecular weight of 190.24 . This compound is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) . Unfortunately, the specific 3D structure is not provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. As an intermediate of Alectinib, it’s likely involved in the synthesis reactions of this drug .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 306.8±11.0 °C and a predicted density of 1.076±0.06 g/cm3 . Its pKa value is predicted to be 4.41±0.10 .Applications De Recherche Scientifique

Enantioseparation and Chiral Recognition

Research has demonstrated the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, highlighting the influence of substituted positions on the benzene ring in enantiorecognition. These studies reveal significant effects on inclusion interaction between cyclodextrins and racemic 2-(substitutedphenyl)propanoic acids, indicating the potential for precise chiral separation techniques in pharmaceuticals and materials science (Yang et al., 2020).

Phytochemical Analysis

Compounds structurally related to 2-Methyl-2-(4-vinylphenyl)propanoic acid have been identified in various plants, such as Chenopodium album, revealing a diverse range of phenols and lignans. This suggests applications in exploring natural product chemistry and potential bioactive compounds (Cutillo et al., 2006).

Anti-inflammatory Research

The isolation of new phenolic compounds from the leaves of Eucommia ulmoides Oliv. and their anti-inflammatory activities showcase the relevance of these compounds in medicinal chemistry and drug discovery. Modest inhibitory activities against LPS-induced NO production highlight the potential for developing new anti-inflammatory agents (Xiaolei Ren et al., 2021).

Polymer Modification

Studies on radiation-induced PVA/AAc hydrogels modified with various amines, including compounds structurally akin to this compound, underline their application in creating materials with enhanced swelling properties, thermal stability, and potential for medical applications due to antibacterial and antifungal activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Catalysis and Synthetic Applications

Research into the rearrangement and synthesis of 2-(4-methylphenyl)propanoic acid through catalysis highlights the broader application of these compounds in organic synthesis, offering pathways for creating a variety of structurally complex molecules (He Chong-heng, 2010).

Quantum Chemical Studies

Quantum chemical calculations of triphenylamine-based sensitizers, including derivatives of this compound, have shed light on their electronic and photophysical properties, suggesting applications in dye-sensitized solar cells and other photovoltaic devices (A. Irfan et al., 2013).

Mécanisme D'action

Target of Action

2-Methyl-2-(4-vinylphenyl)propanoic acid is an intermediate of Alectinib , a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor . Therefore, its primary target is the ALK, a receptor tyrosine kinase in cells that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

Alectinib works by blocking the activity of ALK, which may prevent the growth of cancer cells .

Biochemical Pathways

The compound is involved in the ALK signaling pathway. By inhibiting ALK, it can affect downstream signaling pathways such as JAK-STAT, PI3K-Akt, and Ras-MAPK, which are involved in cell proliferation, survival, and differentiation .

Result of Action

The inhibition of ALK by Alectinib, which this compound is an intermediate of, results in reduced cell growth . This can lead to the death of cancer cells, slowing or stopping the progression of the disease .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The role of 2-Methyl-2-(4-vinylphenyl)propanoic acid in biochemical reactions is primarily as an intermediate in the synthesis of Alectinib . Alectinib is known to interact with ALK, blocking the resistant gatekeeper mutant, which results in reduced cell growth

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. As an intermediate in the synthesis of Alectinib, it indirectly influences cell function. Alectinib is known to impact cell signaling pathways, gene expression, and cellular metabolism by inhibiting ALK .

Molecular Mechanism

As an intermediate in the synthesis of Alectinib, it contributes to the overall mechanism of action of Alectinib, which includes binding interactions with ALK, enzyme inhibition, and changes in gene expression .

Propriétés

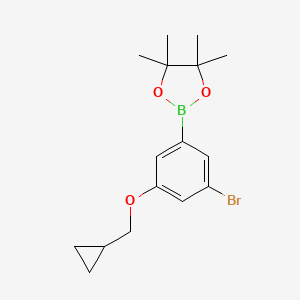

IUPAC Name |

2-(4-ethenylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMQQLNDUWSLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)